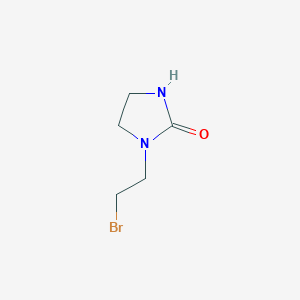
6-Bromo-3-iodopyridin-2-ol
Übersicht
Beschreibung
6-Bromo-3-iodopyridin-2-ol is a chemical compound with the CAS Number: 1820674-50-7 . It has a molecular weight of 299.89 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H, (H,8,9) . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Functionalizing Pyridine N-oxides
A study demonstrates the magnesiation of pyridine N-oxides, including derivatives like 6-Bromo-3-iodopyridin-2-ol, using i-PrMgCl x LiCl via iodine or bromine-magnesium exchange. This method regioselectively targets the bromine adjacent to the pyridine N-oxide, allowing for functionalization at specific positions. This approach has been successfully applied to the total synthesis of caerulomycins E and A, showcasing its importance in synthetic organic chemistry (Duan, Ma, Zhang, & Zhang, 2009).
Catalysis and Transition Metal Complexes
Transition metal complexes involving pyridine derivatives are pivotal in catalysis, impacting areas like artificial photosynthesis, biochemical transformations, and polymerization reactions. Although not directly involving this compound, research on terpyridines and their transition metal complexes underscores the structural relevance and potential applications of pyridine derivatives in catalytic processes (Winter, Newkome, & Schubert, 2011).
Chemoselective Sonogashira Cross-Coupling
The utility of halogenated pyridines, akin to this compound, extends to chemoselective Sonogashira cross-coupling reactions. A study employing 4-Bromo-2,3,5-trichloro-6-iodopyridine demonstrates efficient access to mono-, di-, tri-, and pentaalkynylated pyridines. This highlights the role of halogenated pyridines in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Rivera et al., 2019).
Crystal Packing and Halogen Bonding
Research involving 3-iodopyridine derivatives reveals the significance of halogen⋯halogen contacts in crystal packing. Studies on chloro- and bromobismuthate complexes with 3-iodopyridinium cations demonstrate the role of halogen bonding in the formation of crystal structures. This insight into intermolecular interactions has implications for the design and development of new materials (Gorokh et al., 2019).
Universal Convertible Isocyanides
Further, 2-Bromo-6-isocyanopyridine, a compound related to this compound, has been identified as a versatile reagent in multicomponent chemistry. Its stability and synthetic efficiency make it an optimal choice for nucleophilic substitution reactions, demonstrating the broader utility of bromo- and iodo- substituted pyridines in organic synthesis (van der Heijden, Jong, Ruijter, & Orru, 2016).
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPOXHRQJBFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)

